
5-Iodo-2-(piperidin-1-yl)pyridine
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Overview
Description
5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Here are some notable applications:
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds, including those with pyridine rings, exhibit significant activity against HIV-1. For instance, certain piperidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .
- Antimicrobial Properties : Studies have demonstrated that compounds containing piperidine and pyridine can possess antibacterial and antifungal activities. For example, derivatives similar to 5-Iodo-2-(piperidin-1-yl)pyridine have been synthesized and tested for efficacy against various strains of bacteria and fungi, revealing promising results in inhibiting growth .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules:
- Synthesis of Piperidine Derivatives : The compound can be utilized as a building block for synthesizing various piperidine derivatives through palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them valuable in drug discovery processes .
- Functionalization Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions. This characteristic is exploited to introduce diverse functional groups, enhancing the compound's versatility in synthetic organic chemistry .
Case Study 1: Antiviral Development
A study focused on the synthesis of novel NNRTIs derived from piperidine structures demonstrated that modifications at the pyridine ring could significantly enhance antiviral potency. The this compound derivative was evaluated alongside other compounds, showing improved interaction with HIV reverse transcriptase compared to existing drugs .
Case Study 2: Antimicrobial Screening
Another investigation involved synthesizing a series of this compound analogs and assessing their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated several compounds with potent inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 5 serves as an effective leaving group due to pyridine's electron-withdrawing nature. Key reactions include:
Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation and reductive elimination. The bulky piperidine group at position 2 directs coupling to position 5 .
Piperidine Functionalization
The piperidine ring undergoes modifications via:
N-Alkylation
-
Reacts with alkyl halides (e.g., bromoethane) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .
Ring-Opening Reactions
Electrophilic Substitution
The pyridine ring participates in electrophilic reactions at position 4 (meta to piperidine):
Reaction | Reagent | Product | Selectivity | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-iodo-2-(piperidin-1-yl)pyridine | 85% | |
Halogenation | Cl₂, FeCl₃ | 4-Chloro-5-iodo-2-(piperidin-1-yl)pyridine | 78% |
Note : Piperidine’s electron-donating effect deactivates the ring but directs electrophiles to position 4 .
Reductive Deiodination
Cross-Coupling via Radical Pathways
Stability and Reaction Optimization
Properties
CAS No. |
494771-66-3 |
---|---|
Molecular Formula |
C10H13IN2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
5-iodo-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
UFCQENQPJATRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.